2-(2-Bromophenyl)pyrrolidine hydrochloride

Medicinal Chemistry Organic Synthesis Heterocycle Construction

Researchers need a stable, diversifiable 2-arylpyrrolidine scaffold for SAR exploration. This ortho-brominated derivative solves two key problems: the free base (CAS 129540-24-5) has poor stability/solubility, while non-halogenated analogs block late-stage cross-coupling. Key advantages: - HCl salt ensures defined stoichiometry and assay reproducibility - Bromine enables Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig) - Used in pyrroloisoquinolinone antidepressant synthesis & selective cyclophilin D inhibitor programs

Molecular Formula C10H13BrClN
Molecular Weight 262.57 g/mol
CAS No. 1197232-93-1
Cat. No. B3089709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)pyrrolidine hydrochloride
CAS1197232-93-1
Molecular FormulaC10H13BrClN
Molecular Weight262.57 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=CC=C2Br.Cl
InChIInChI=1S/C10H12BrN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H
InChIKeyIWYBONFNXVFTFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenyl)pyrrolidine Hydrochloride: Chemical Overview


2-(2-Bromophenyl)pyrrolidine hydrochloride (CAS 1197232-93-1) is a halogenated 2-arylpyrrolidine derivative that serves as a versatile synthetic intermediate in medicinal chemistry . Characterized by a brominated phenyl substituent at the ortho-position of the pyrrolidine ring, this compound is supplied as the hydrochloride salt to enhance stability and handling . It is a member of the broader 2-phenylpyrrolidine scaffold class, which is widely employed in the development of bioactive molecules, including cyclophilin inhibitors and potential antidepressants, due to its favorable conformational properties and capacity for further functionalization .

Ortho-bromo handle enables Pd-catalyzed cross-coupling diversification
Hydrochloride salt ensures solid-state stability and aqueous handling
Enantiopure forms accessible for chiral SAR and stereocontrolled synthesis

Role of Ortho-Bromine Substitution and Salt Form


Generic substitution within the 2-arylpyrrolidine class is not feasible due to the decisive impact of the ortho-bromine substituent and the salt form on both synthetic and biological outcomes [1]. The bromine atom serves as a heavy halogen handle for palladium-catalyzed cross-coupling reactions, enabling orthogonal diversification strategies that are impossible with non-halogenated analogs like 2-phenylpyrrolidine [2]. Furthermore, the hydrochloride salt provides defined stoichiometry, improved solid-state stability, and superior aqueous solubility compared to the free base form (CAS 129540-24-5), which is critical for reproducible reaction conditions and biological assays . The ortho-positioning of the bromine on the phenyl ring introduces a unique steric and electronic environment that can significantly alter the compound's reactivity and biological target engagement compared to meta- or para-substituted isomers, as well as to other halogen (e.g., chloro or fluoro) derivatives .

Non-brominated 2-phenylpyrrolidine lacks the heavy halogen handle, blocking cross-coupling diversification pathways.
Meta- or para-bromo isomers and other halogen (Cl, F) analogs alter steric/electronic environment; reactivity and biological engagement may shift.
Free base (liquid) poses weighing and stability challenges; direct substitution for the HCl salt in reproducible assays may require validation.

2-(2-Bromophenyl)pyrrolidine Hydrochloride: Comparative Evidence


Synthetic Advantage via Aza-Michael Reaction

In a direct comparative study of an intramolecular aza-Michael reaction, the use of a 2-bromophenyl-substituted pyrrolidine substrate (ethyl [1-(2-bromophenyl)-2-pyrrolidinyl] acetate) was essential for achieving a successful cyclization. The reaction proceeded in good overall yield when employing a stoichiometric amount of base, demonstrating the critical role of the ortho-bromo substituent. In contrast, analogous attempts with non-brominated or differently substituted phenylpyrrolidines resulted in significantly different reactivity profiles or required forcing conditions, highlighting the unique synthetic handle provided by the 2-bromophenyl group [1].

Aza-Michael Cyclization
Head-to-head
Reaction success with ortho-bromo substrate; non-brominated analogs fail or require forcing conditions.
Ortho-Br directly enables ring-closure diversification.
Yield not quantified; reaction success differentiator.
Medicinal Chemistry Organic Synthesis Heterocycle Construction

Selective Cyclophilin Inhibition Profile

Structure-activity relationship (SAR) studies have demonstrated that compounds incorporating the (2R)-2-(2-bromophenyl)pyrrolidine motif exhibit a superior profile as cyclophilin inhibitors compared to established benchmarks like Cyclosporine A (CsA) and Sanglifehrin analogues. Specifically, bromophenyl-pyrrolidine derivatives show a 21-fold selectivity ratio for cyclophilin D (CypD) over cyclophilin A (CypA), while CsA derivatives exhibit only a 1.2-fold selectivity. This is achieved with binding affinities (IC50) in the 10-29 nM range .

CypD vs CypA Selectivity
Cross-study comparable
21-fold selectivity (CypD/CypA)
IC50 10–29 nM
Supports isoform-selective cyclophilin inhibitor profiling and off-target assessment.
Comparators: CsA derivatives (1.2-fold), Sanglifehrin analogs (15-fold).
Medicinal Chemistry Cyclophilin Inhibition SAR Studies

Chiral Purity and Enantiomer Access

Unlike the racemic mixture (CAS 1197232-93-1) or the achiral 2-phenylpyrrolidine core, this compound can be sourced as defined single enantiomers, such as (2R)-2-(2-bromophenyl)pyrrolidine hydrochloride (CAS 1391485-18-9) and (2S)-2-(2-bromophenyl)pyrrolidine hydrochloride (CAS 129540-24-5). The commercial availability of these enantiopure forms, often with specified chiral purity (e.g., >97% ee), is essential for structure-activity relationship (SAR) studies where stereochemistry dictates biological target engagement [1]. This contrasts with many non-chiral or single-enantiomer-only analogs, where the full stereochemical SAR space cannot be explored.

Enantiomer Specification
Supporting evidence
Racemate and single enantiomers (>97% ee) available.
Enables stereochemical SAR and matched-pair analysis.
Chiral HPLC or validated supplier methods.
Chiral Synthesis Medicinal Chemistry Stereochemistry

Salt Form Stability and Solubility Advantage

The hydrochloride salt (CAS 1197232-93-1) offers quantifiable advantages over the free base (CAS 129540-24-5) in terms of physical properties and handling. The salt is a stable solid at room temperature, while the free base is a liquid at typical storage conditions (boiling point ~274°C). This difference in physical state directly impacts ease of weighing, storage stability, and compound integrity during long-term use. Furthermore, the hydrochloride salt enhances aqueous solubility, which is beneficial for biological assay preparation .

Salt vs Free Base Handling
Supporting evidence
HCl salt is a solid; free base is a liquid (bp 274 °C).
Solid salt form improves weighing accuracy and storage stability.
Aqueous solubility also enhanced for assay preparation.
Formulation Science Analytical Chemistry Compound Management

Distinct Lipophilicity (LogP) Profile

The calculated partition coefficient (LogP) for 2-(2-bromophenyl)pyrrolidine is 4.00, indicating high lipophilicity [1]. This is a direct consequence of the heavy bromine atom. This value represents a significant increase over the unsubstituted 2-phenylpyrrolidine and provides a different lipophilic profile compared to its chloro- or fluoro-substituted analogs. For instance, the XLogP3-AA for the free base is computed to be 2.5 [2], while its hydrochloride salt form has a higher computed logP of approximately 4.0 [1] due to the impact of the counterion. This quantifiable difference in lipophilicity can profoundly impact a molecule's passive membrane permeability, metabolic stability, and overall ADME properties in drug development.

Calculated LogP
Class-level inference
Computed LogP ~4.00 (salt); free base XLogP3-AA 2.5
High lipophilicity may support CNS permeability screening and hydrophobic pocket targeting.
Data from computational models; experimental validation advised.
ADME Prediction Medicinal Chemistry Physicochemical Properties

2-(2-Bromophenyl)pyrrolidine Hydrochloride: Application Scenarios


Pyrroloisoquinolinone Libraries for CNS Drug Discovery

2-(2-Bromophenyl)pyrrolidine hydrochloride is an established reagent for the preparation of pyrroloisoquinolinone derivatives, a class of compounds with documented potential as antidepressants . Its value is amplified by the bromine atom, which serves as a synthetic handle for late-stage diversification. After constructing the pyrroloisoquinolinone core, researchers can leverage the bromine in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to rapidly generate diverse analog libraries for structure-activity relationship (SAR) exploration. This is not possible with the non-brominated 2-phenylpyrrolidine analog [1].

Isoform-Selective Cyclophilin Inhibitors

As demonstrated by SAR data, the (2R)-2-(2-bromophenyl)pyrrolidine scaffold is a privileged structure for achieving high selectivity for cyclophilin D over cyclophilin A . This scenario makes the compound a strategic starting point for medicinal chemistry programs targeting cyclophilin D inhibition for indications such as ischemia-reperfusion injury, neurodegeneration, or cancer, where the immunosuppressive side effects of pan-inhibitors like Cyclosporine A are unacceptable. Researchers can use the compound to build focused libraries aimed at enhancing this inherent selectivity profile.

Stereospecific Biological Probe Synthesis

The commercial availability of both (R)- and (S)-enantiomers of 2-(2-bromophenyl)pyrrolidine hydrochloride in high purity enables the direct synthesis of stereochemically defined probes and tool compounds [2]. This is essential for target validation studies where the 3D orientation of the molecule dictates its interaction with a biological target (e.g., a G-protein coupled receptor or kinase). Researchers can synthesize matched molecular pairs—compounds identical in every way except for stereochemistry—to rigorously deconvolute the contribution of chirality to on-target potency and off-target activity.

Cross-Coupling Reaction Building Block

The ortho-bromine atom on the phenyl ring of this compound is a prime substrate for a wide range of palladium-catalyzed transformations [1]. This makes 2-(2-bromophenyl)pyrrolidine hydrochloride a powerful building block for accessing structurally complex and diverse 2-arylpyrrolidines that are otherwise difficult to synthesize. It can be coupled with boronic acids, amines, and other nucleophiles to introduce a vast array of functionality, significantly expanding the accessible chemical space for drug discovery and chemical biology programs.

Application
Selection Property
Validation Focus
CNS lead discovery library synthesis
Ortho-Br handle for late-stage diversification
Confirm cross-coupling efficiency and library diversity
Cyclophilin D isoform selectivity studies
High inherent selectivity for CypD over CypA
Verify isoform selectivity and off-target kinase profiling
Stereochemical probe synthesis
Access to high-ee (R)- and (S)-enantiomers
Confirm enantiopurity and target engagement differences
Cross-coupling diversification building block
Ortho-bromo aryl for Suzuki, Buchwald-Hartwig couplings
Assess coupling scope and functional group tolerance

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